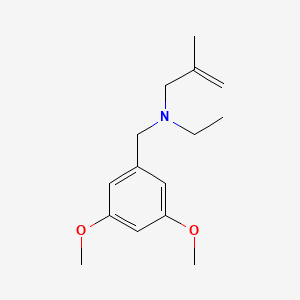
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is complex and not fully understood. However, it is believed that N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide works by activating the immune system and inducing the production of cytokines, which are signaling molecules that regulate the immune response. Specifically, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which are cytokines that have been shown to have potent anti-tumor activity.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to induce the production of cytokines, as well as to activate the immune system and stimulate the production of white blood cells. N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels, which is a key process in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the immune system and its role in cancer treatment. However, one limitation of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is that it can be difficult to synthesize, which can make it expensive and time-consuming to use in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide. One area of interest is the development of new synthetic methods for N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide, which could make it more accessible for use in lab experiments. Another area of interest is the development of new formulations of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide that could be more effective in treating cancer. Finally, there is ongoing research into the use of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, which could improve its efficacy.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetic acid with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. Alternatively, it can be synthesized using a one-pot reaction of 3,4-dimethoxyphenylacetic acid, 4-methyl-3-nitrobenzaldehyde, and ammonium acetate in acetic acid.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide works by targeting the tumor vasculature, which is the network of blood vessels that supply nutrients and oxygen to the tumor. By disrupting the tumor vasculature, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide can cause the tumor to shrink or even disappear.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-5-11(8-13(10)18(20)21)16(19)17-12-6-7-14(22-2)15(9-12)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIRTCEFGRLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)

![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)

![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)



